molecular formula C6H6OS2 B1349795 5-(Methylthio)Thiophene-2-Carbaldehyde CAS No. 24445-35-0

5-(Methylthio)Thiophene-2-Carbaldehyde

Cat. No.: B1349795
CAS No.: 24445-35-0
M. Wt: 158.2 g/mol
InChI Key: RKXYTFTZODXDEF-UHFFFAOYSA-N
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Description

5-(Methylthio)Thiophene-2-Carbaldehyde is an organic compound with the molecular formula C6H6OS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methylthio group (-SCH3) at the 5-position and an aldehyde group (-CHO) at the 2-position of the thiophene ring .

Safety and Hazards

The substance has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It poses hazards to the respiratory system . Precautionary measures include avoiding breathing vapors, aerosols, and substance contact, ensuring adequate ventilation, and keeping away from heat and sources of ignition .

Future Directions

There is a growing interest in thiophene-based analogs due to their potential as biologically active compounds . They are also important in industrial chemistry and material science as corrosion inhibitors . Therefore, future research may focus on exploring the biological activities and industrial applications of 5-(Methylthio)Thiophene-2-Carbaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde can be achieved through various methods. One common approach involves the metalation of 2-thiophenecarboxaldehyde followed by alkylation with methylthiol . Another method includes the condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Mechanism of Action

The mechanism of action of 5-(Methylthio)Thiophene-2-Carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The methylthio group can participate in hydrophobic interactions and enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylthio)Thiophene-2-Carbaldehyde is unique due to the presence of both the methylthio and aldehyde groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5-methylsulfanylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXYTFTZODXDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371755
Record name 5-(Methylthio)Thiophene-2-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24445-35-0
Record name 5-(Methylthio)Thiophene-2-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylsulfanyl)thiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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